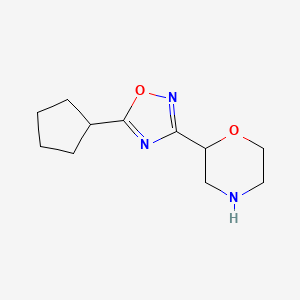

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. The final step involves the reaction of the oxadiazole with morpholine under acidic conditions to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives with different functional groups.

Scientific Research Applications

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation. The compound may also interact with various signaling pathways, modulating cellular responses and activities .

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

- 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

- 2-(4-Fluorophenyl)-1,2,4-oxadiazole-5-thiol

Uniqueness

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is unique due to its specific structural features, such as the cyclopentyl group and the morpholine ring. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various applications. Compared to other oxadiazoles, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological effects .

Biological Activity

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine is a compound that belongs to the oxadiazole family, known for its diverse biological activities. The unique structure of oxadiazoles contributes to their potential as therapeutic agents in various medical applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound hydrochloride

- CAS Number : 1707602-55-8

- Molecular Formula : C11H18ClN3O2

- Molecular Weight : 259.74 g/mol

- Purity : ≥ 95%

The biological activity of this compound is attributed to its ability to interact with various biological targets. Oxadiazole derivatives have shown significant activity against a range of enzymes and receptors, including:

- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression and has implications in cancer therapy.

- Carbonic Anhydrases (CAs) : These enzymes are involved in regulating pH and fluid balance; their inhibition can be beneficial in treating conditions like glaucoma and edema.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | HeLa (cervical) | 92.4 |

| Compound 2 | OVXF 899 (ovarian) | 2.76 |

| Compound 3 | LXFA 629 (lung) | 0.003 |

These findings suggest that modifications to the oxadiazole structure can enhance anticancer potency significantly .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both bacterial and fungal strains. In vitro studies have shown that certain derivatives exhibit superior activity compared to standard antibiotics:

| Compound | Microbe Type | Activity |

|---|---|---|

| Compound A | Bacteria (E. coli) | Effective |

| Compound B | Fungi (Candida spp.) | Moderate |

These results underscore the potential of oxadiazole derivatives as alternatives to conventional antimicrobial agents .

Neuroprotective Effects

Emerging evidence suggests that oxadiazole-based compounds may provide neuroprotective benefits. Their ability to modulate neurotransmitter systems positions them as candidates for treating neurodegenerative disorders such as Alzheimer’s disease.

Case Studies

- Anticancer Efficacy : A recent study explored a series of oxadiazole derivatives, including morpholine-substituted compounds, revealing promising results against multiple cancer types with IC50 values significantly lower than traditional chemotherapeutics.

- Antimicrobial Screening : A comprehensive screening of synthesized morpholinoquinoline derivatives containing oxadiazole showed enhanced antimicrobial activity compared to existing treatments, indicating a potential for development into new therapeutic agents.

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine |

InChI |

InChI=1S/C11H17N3O2/c1-2-4-8(3-1)11-13-10(14-16-11)9-7-12-5-6-15-9/h8-9,12H,1-7H2 |

InChI Key |

ARDSWRBDDFUCDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NC(=NO2)C3CNCCO3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.